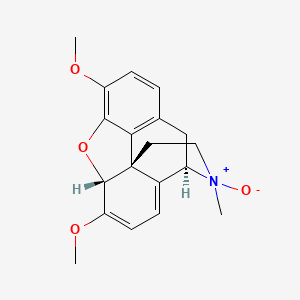

Thebaine N-oxide

CAS No.:

Cat. No.: VC17961674

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO4 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | (4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |

| Standard InChI | InChI=1S/C19H21NO4/c1-20(21)9-8-19-12-5-7-15(23-3)18(19)24-17-14(22-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18+,19+,20?/m1/s1 |

| Standard InChI Key | PMXUJDPQAVEYII-CMUWLYKVSA-N |

| Isomeric SMILES | C[N+]1(CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |

| Canonical SMILES | C[N+]1(CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Thebaine N-oxide (PubChem CID: 15450568) is systematically named (4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium . Its molecular formula, C₁₉H₂₁NO₄, reflects the incorporation of a quaternary ammonium N-oxide group into the thebaine scaffold. Synonyms include 81600-02-4 and morphinan-17-oxide derivatives, as cataloged in chemical databases .

Stereochemical Features

The compound’s stereochemistry is defined by chiral centers at positions 4, 7a, and 12b, which dictate its three-dimensional conformation and biological interactions. Nuclear magnetic resonance (NMR) studies reveal that the N-methyl group adopts an axial configuration in the major diastereomer of thebaine N-oxide, distinguishing it from codeine N-oxide, where the equatorial configuration predominates . This axial preference arises from steric and electronic interactions within the morphinan core .

Spectroscopic Identification

Key spectroscopic data for Thebaine N-oxide include:

-

¹H NMR (400 MHz): Signals at δ 6.67 (d, J = 8.1 Hz, H-1), 6.55 (s, H-4), and 3.85 (s, OCH₃) confirm aromatic protons and methoxy groups .

-

¹³C NMR (100 MHz): Resonances at δ 152.1 (C-3), 134.5 (C-12), and 56.2 (N-CH₃) correlate with the N-oxide and methoxy substituents .

-

SMILES: CN+([O-])C .

Synthesis and Isolation

Natural Occurrence

Thebaine N-oxide is a minor alkaloid in Papaver bracteatum, where it coexists with thebaine and its rearrangement products . Its isolation involves solvent extraction followed by chromatographic purification, leveraging its polar N-oxide group for separation from non-polar congeners .

Laboratory Synthesis

Thebaine N-oxide is synthesized via oxidation of thebaine using hydrogen peroxide (H₂O₂) under controlled conditions. The reaction proceeds through electrophilic attack on the tertiary amine, yielding a mixture of diastereomers. The major product (Rf = 0.62) exhibits an axial N-CH₃ configuration, as determined by thin-layer chromatography (TLC) and NMR .

Reaction Conditions:

Physicochemical Properties

Acid-Base Behavior

Thebaine N-oxide exists as a zwitterion at neutral pH, with a predicted pKa of ~4–5 for the ammonium group . Protonation at acidic pH yields a hydroxyammonium species, which may influence its pharmacokinetic properties.

Structural Elucidation and Configurational Analysis

NMR-Based Assignments

Two-dimensional NMR techniques (COSY, HSQC, HMBC) have resolved the stereochemical ambiguities of Thebaine N-oxide. Key findings include:

-

Axial N-CH₃ Configuration: NOE correlations between H-5 and the N-methyl group confirm the axial orientation .

-

Methoxy Group Orientation: Cross-peaks between H-9 and C-3 (δ 152.1) verify the 7,9-dimethoxy substitution pattern .

Comparative Analysis with Codeine N-Oxide

Unlike Thebaine N-oxide, codeine N-oxide adopts an equatorial N-CH₃ configuration (Rf = 0.40), attributable to reduced steric hindrance in the dihydrofuran ring . This configurational difference impacts receptor binding and metabolic pathways.

Biological and Pharmacological Implications

Role in Alkaloid Metabolism

In Papaver bracteatum, Thebaine N-oxide serves as a biosynthetic intermediate en route to neopinone and other rearrangement products . Its formation represents a detoxification mechanism, mitigating the cytotoxicity of free thebaine .

Analytical and Industrial Applications

Chromatographic Separation

Thebaine N-oxide is resolved via reversed-phase HPLC using a C18 column and acetonitrile-water (70:30) mobile phase. Its retention time (tR = 12.3 min) distinguishes it from thebaine (tR = 18.7 min) .

Industrial Synthesis Challenges

Large-scale production faces hurdles such as diastereomer separation and oxidative byproduct formation. Advances in asymmetric oxidation catalysts (e.g., vanadium complexes) may improve yield and stereoselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume